molecular formula C8H15NO5 B14081135 Pemetrexed Impurity D

Pemetrexed Impurity D

Cat. No.: B14081135
M. Wt: 205.21 g/mol
InChI Key: XOCCAGJZGBCJME-XKAPMDFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pemetrexed Impurity D is a process-related impurity associated with the synthesis of Pemetrexed Disodium, an antifolate antineoplastic agent. Pemetrexed is used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pemetrexed Impurity D involves several steps, including the use of protecting groups, coupling reactions, and deprotection steps. One common synthetic route includes the following steps:

  • Protection of the amino group using carbobenzyloxy chloride (CbzCl).
  • Coupling with 4-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) in the presence of a coupling reagent like HATU in dimethylformamide (DMF).
  • Deprotection using palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol (EtOH).
  • Final coupling with the desired reactant using HATU .

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and solvent choice to minimize the formation of by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Scientific Research Applications

Pemetrexed Impurity D is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Pemetrexed Disodium. It is also used in analytical chemistry to develop and validate methods for impurity profiling and quality control of pharmaceutical products .

Comparison with Similar Compounds

Similar Compounds

  • Pemetrexed Impurity A
  • Pemetrexed Impurity B
  • Pemetrexed Impurity C

Uniqueness

Pemetrexed Impurity D is unique in its specific formation pathway and the conditions under which it is produced. Its presence and control are critical for the overall quality of Pemetrexed Disodium .

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

N-[(2R,5R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3?,5?,6-,7?,8+/m0/s1

InChI Key

XOCCAGJZGBCJME-XKAPMDFDSA-N

Isomeric SMILES

CC1[C@@H](C(C([C@@H](O1)O)NC(=O)C)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)NC(=O)C)O)O

Origin of Product

United States

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